6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride
Description
6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is a triazine derivative characterized by a morpholine substituent at the 6-position and hydroxyl groups at the 2- and 4-positions of the triazine core. The dihydrochloride salt enhances its solubility and stability, making it suitable for applications in pharmaceutical synthesis or materials science. Its structure combines the electron-rich morpholine ring with polar hydroxyl groups, influencing its reactivity and interaction properties.
Properties
CAS No. |
2445785-56-6 |
|---|---|
Molecular Formula |
C7H12Cl2N4O3 |
Molecular Weight |
271.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride typically involves the reaction of cyanuric chloride with morpholine under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by morpholine and hydroxyl groups. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the substitution process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through crystallization or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The morpholine ring or hydroxyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions, often in the presence of a base or catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of kinases or other signaling proteins, thereby affecting cell proliferation and survival.
Comparison with Similar Compounds
Data Tables
Table 1. Structural and Functional Comparison
Biological Activity
6-(Morpholin-4-yl)-1,3,5-triazine-2,4-diol dihydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide an in-depth exploration of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 2445785-56-6
- Molecular Formula: CHClNO
The compound belongs to the class of triazine derivatives, which are known for various biological activities including antimicrobial and anticancer properties.
Antimicrobial Activity
Research indicates that triazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves interference with nucleic acid synthesis or cell wall integrity.
Table 1: Antimicrobial Activity of Related Triazine Compounds
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 6-(Morpholin-4-yl)-1,3,5-triazine | E. coli, S. aureus | 50 µg/mL |
| 2,4-Dichloro-6-morpholino-1,3,5-triazine | P. aeruginosa | 25 µg/mL |
Anticancer Activity
The anticancer potential of triazine derivatives is particularly promising. Recent studies have demonstrated that some derivatives can induce apoptosis in cancer cells and inhibit tumor growth in vivo.
Case Study: Inhibition of Cancer Cell Proliferation
In vitro studies on breast cancer cell lines (MCF-7) showed that compounds similar to 6-(morpholin-4-yl)-1,3,5-triazine exhibited IC50 values ranging from 1.25 µM to 15.83 µM. This suggests a potent effect on cell viability and proliferation.
Table 2: IC50 Values of Triazine Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 1.25 |
| Compound B | HeLa | 2.21 |
| Compound C | HepG2 | 12.21 |
The proposed mechanisms through which these compounds exert their biological effects include:
- Inhibition of Enzymatic Activity: Many triazines act as inhibitors for enzymes involved in DNA replication and repair.
- Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.
- Induction of Apoptosis: Activation of apoptotic pathways has been observed in cancer cells treated with triazine derivatives.
Research Findings
Recent advancements in the field have highlighted the dual role of these compounds as both antimicrobial and anticancer agents. The versatility in their biological activity makes them suitable candidates for further development as therapeutic agents.
Notable Studies
- Study on Antimicrobial Efficacy : A comprehensive review published in MDPI outlined various triazine derivatives' mechanisms against bacterial strains and their potential as novel antibacterial agents .
- Anticancer Activity : Another study focused on the inhibition of PI3K/mTOR signaling pathways by triazine derivatives, demonstrating their effectiveness against several cancer cell lines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
